molecular formula C20H18N4O3S B2621286 N-(3,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)benzamide CAS No. 1115880-00-6

N-(3,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)benzamide

Cat. No. B2621286
CAS RN: 1115880-00-6
M. Wt: 394.45
InChI Key: LXEIVYMCHMEPFL-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)benzamide, commonly known as DMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT is a white crystalline powder that is soluble in water and organic solvents. In

Mechanism of Action

Action Environment

Environmental factors, such as pH, temperature, and co-administered substances, can impact drug efficacy and stability. These factors may alter the compound’s behavior in vivo.

: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. Read more : Selection of boron reagents for Suzuki–Miyaura coupling. (2014). Chemical Society Reviews, 43(16), 5633–5646. Read more : 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic agents in cancer. (2023). Cancer Communications, 43(1), 1–12. Read more

Advantages and Limitations for Lab Experiments

DMPT has several advantages for laboratory experiments, including its high solubility in water and organic solvents, and its ability to activate the mTOR signaling pathway. However, DMPT also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on DMPT. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Another area of interest is its use as a pheromone in aquaculture to improve reproductive performance in fish. Additionally, further studies are needed to fully understand the mechanism of action of DMPT and its potential toxicity in different organisms.
Conclusion:
In conclusion, DMPT is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT has been shown to improve feed efficiency and growth performance in livestock, induce spawning in fish, and have potential anti-cancer and anti-Alzheimer's disease effects. However, further studies are needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

DMPT can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylaniline with 1H-1,2,4-triazole-1-carboxaldehyde, followed by the reaction with benzoyl chloride. The final product is purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

DMPT has been extensively studied for its potential applications in various fields, including agriculture, animal science, and medicine. In agriculture, DMPT has been shown to improve feed efficiency and growth performance in livestock, leading to increased meat production. In animal science, DMPT has been used as a pheromone to induce spawning in fish. In medicine, DMPT has been investigated for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-26-13-7-12(8-14(9-13)27-2)23-17(25)10-28-20-19-18(21-11-22-20)15-5-3-4-6-16(15)24-19/h3-9,11,24H,10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEIVYMCHMEPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=C2NC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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